![molecular formula C12H11ClF3NO2 B2466830 (2-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034344-58-4](/img/structure/B2466830.png)
(2-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, azetidine, and trifluoroethoxy groups would likely have significant effects on the compound’s shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorine atom on the phenyl group might make that carbon more susceptible to nucleophilic attack. The nitrogen in the azetidine ring could act as a base or nucleophile. The trifluoroethoxy group might affect the compound’s polarity and solubility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure. The trifluoroethoxy group, for example, might increase the compound’s solubility in certain solvents .Scientific Research Applications
- Trifluoroethoxyazetidinone derivatives have been investigated for their anticonvulsant potential. One notable compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , demonstrated promising anticonvulsant effects in animal models. It exhibited better efficacy than the reference drug valproic acid in both the MES (maximal electroshock seizure) test and the 6 Hz (32 mA) test .
- Researchers have explored indole derivatives (to which trifluoroethoxyazetidinone belongs) for antiviral activity. For instance:
- Trifluoroethoxyazetidinone derivatives containing the trifluoromethylpyridine motif have been used in agrochemicals. These compounds play a crucial role in developing effective pesticides and herbicides .
Anticonvulsant Activity
Antiviral Properties
Agrochemical Applications
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and influencing their activity. Without more specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-10-4-2-1-3-9(10)11(18)17-5-8(6-17)19-7-12(14,15)16/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNEIZILYYVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone |
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